molecular formula C12H16BrNO B8159954 2-Bromo-5-(cyclohexylmethoxy)pyridine

2-Bromo-5-(cyclohexylmethoxy)pyridine

Cat. No.: B8159954
M. Wt: 270.17 g/mol
InChI Key: UWQPSKNCYBFEGE-UHFFFAOYSA-N
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Description

2-Bromo-5-(cyclohexylmethoxy)pyridine is an organic compound with the molecular formula C12H16BrNO It is a derivative of pyridine, where a bromine atom is substituted at the second position and a cyclohexylmethoxy group is attached at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(cyclohexylmethoxy)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-hydroxypyridine.

    Etherification: The hydroxyl group is converted to a cyclohexylmethoxy group using cyclohexylmethyl chloride in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(cyclohexylmethoxy)pyridine can undergo several types of chemical reactions:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.

    Oxidation: The cyclohexylmethoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products include azido or thiol derivatives.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

2-Bromo-5-(cyclohexylmethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of novel agrochemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(cyclohexylmethoxy)pyridine depends on its application:

    Pharmacological: It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

    Biochemical: As a ligand, it can bind to metal ions or proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 2-Bromo-5-chloropyridine
  • 2-Bromo-5-methoxypyridine

Uniqueness

2-Bromo-5-(cyclohexylmethoxy)pyridine is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific biological or chemical activities.

Properties

IUPAC Name

2-bromo-5-(cyclohexylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQPSKNCYBFEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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